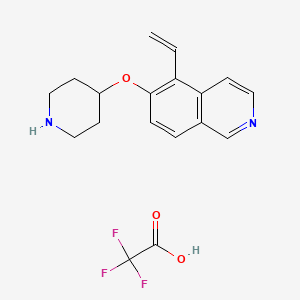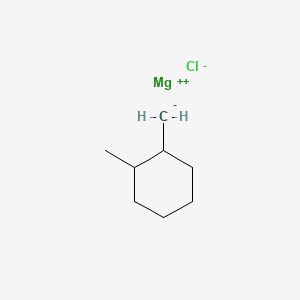![molecular formula C16H6F14Si B12609732 Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- CAS No. 650583-79-2](/img/structure/B12609732.png)
Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- is a specialized organosilicon compound characterized by the presence of two trifluoromethyl-substituted phenyl groups attached to a silicon atom, which is also bonded to two fluorine atoms. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- typically involves the reaction of 2,6-bis(trifluoromethyl)phenyl lithium with silicon tetrafluoride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient purification techniques to handle the increased volume of reactants and products. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The silicon center can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Coupling Reactions: The phenyl groups can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines, which can replace the fluorine atoms.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the silicon center.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the silicon center.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized silanes, while coupling reactions can produce complex organic molecules with extended aromatic systems.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- is used as a precursor for the synthesis of other organosilicon compounds
Biology and Medicine
In biological and medical research, this compound is used in the development of fluorinated pharmaceuticals. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug molecules, making them more effective in therapeutic applications.
Industry
In the industrial sector, Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- is used in the production of specialty polymers and materials. Its unique chemical properties can impart desirable characteristics, such as increased thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoromethyl groups and the silicon-fluorine bonds play a crucial role in determining the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(trifluoromethyl)silane: Another organosilicon compound with a trifluoromethyl group, used in similar applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar trifluoromethyl-substituted phenyl groups, used as a catalyst in organic synthesis.
Tris(pentafluorophenyl)borane: A boron compound with multiple fluorinated phenyl groups, used in catalysis and organic transformations.
Uniqueness
Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- is unique due to the presence of both silicon and fluorine atoms in its structure, which imparts distinct chemical properties. The combination of trifluoromethyl-substituted phenyl groups and silicon-fluorine bonds makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation.
Propiedades
Número CAS |
650583-79-2 |
|---|---|
Fórmula molecular |
C16H6F14Si |
Peso molecular |
492.28 g/mol |
Nombre IUPAC |
bis[2,6-bis(trifluoromethyl)phenyl]-difluorosilane |
InChI |
InChI=1S/C16H6F14Si/c17-13(18,19)7-3-1-4-8(14(20,21)22)11(7)31(29,30)12-9(15(23,24)25)5-2-6-10(12)16(26,27)28/h1-6H |
Clave InChI |
SHZNSEAJOBYHQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)(F)F)[Si](C2=C(C=CC=C2C(F)(F)F)C(F)(F)F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12609654.png)

![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate](/img/structure/B12609663.png)

![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-](/img/structure/B12609691.png)
![4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine](/img/structure/B12609693.png)
![5-Chloro-7-(4-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609694.png)





![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)

